molecular formula C7H4Br2F2 B1461156 3,6-Dibromo-2,4-difluorotoluene CAS No. 1804939-22-7

3,6-Dibromo-2,4-difluorotoluene

Cat. No.: B1461156
CAS No.: 1804939-22-7
M. Wt: 285.91 g/mol
InChI Key: QYZOTSWMVRBUGF-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,4-difluorotoluene is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of toluene, where two bromine atoms and two fluorine atoms are substituted at the 3,6 and 2,4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2,4-difluorotoluene can be achieved through several methods. One common approach involves the bromination and fluorination of toluene derivatives. For instance, the dibromination of alkenes and alkynes can be efficiently carried out using reagents such as DMSO and oxalyl bromide, which offer mild conditions and high yields . Additionally, the fluorination can be performed using reagents like Selectfluor, which provides a metal-free and molecular halogen reagent-free methodology .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are typically optimized for high yield and purity, using cost-effective and environmentally friendly reagents. The use of solid reagents like tetrapropylammonium nonabromide for bromination and Selectfluor for fluorination can be advantageous due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2,4-difluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluene derivatives, while Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

3,6-Dibromo-2,4-difluorotoluene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2,4-difluorotoluene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-2,4-difluorotoluene is unique due to the specific arrangement of bromine and fluorine atoms on the toluene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

1,4-dibromo-3,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZOTSWMVRBUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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